molecular formula C8H11NO4S B029748 Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- CAS No. 6471-78-9

Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-

Cat. No. B029748
CAS RN: 6471-78-9
M. Wt: 217.24 g/mol
InChI Key: JBAVAJIXZVRJHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves innovative methodologies that aim for efficiency, environmental benignity, and practicality for industrial scale-up. For instance, a practical synthesis of a related compound, 5,5′-Methylene-bis(benzotriazole), demonstrated an easily performed method integrating green chemistry principles (Gu, Yu, Zhang, & Xu, 2009). Such methodologies highlight the advancements in synthetic techniques for complex organic compounds.

Molecular Structure Analysis

Benzene-1,3,5-tricarboxamides (BTAs), analogs to benzenesulfonates, showcase the importance of simple structures combined with supramolecular self-assembly behaviors for applications in nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012). This underlines the relevance of molecular structure in determining the functional capabilities of such compounds.

Chemical Reactions and Properties

The review on the chemistry of benzothiazole derivatives, including those similar to benzenesulfonates, indicates a broad range of biological activities and industrial demands. Newly developed synthesis methods and easy functionalization point towards their utility as building blocks in organic synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).

Physical Properties Analysis

Although specific data on "Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-" were not directly found, related compounds' physical properties, such as solubility, melting points, and stability, can significantly influence their application potential. These properties are critical in determining their suitability for various industrial and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further functionalization, are essential for understanding the utility and safety of benzenesulfonates. For instance, the synthesis and properties of derivatives of phloroglucinolmethylviologen highlight the search for compounds with antioxidant activity, indicating the importance of chemical properties in developing new materials (Alexanyan et al., 2019).

Scientific Research Applications

Polymerization Catalysts

A study by Skupov et al. (2007) on palladium aryl sulfonate phosphine catalysts highlights their application in the copolymerization of acrylates with ethene, leading to high molecular weight polymers. This catalytic activity is crucial for developing advanced polymeric materials with specific properties (Skupov et al., 2007).

Nonlinear Optical Materials

Anwar et al. (2000) prepared colorless 4-amino-1-methylpyridinium benzenesulfonate salts with potential applications in second-order nonlinear optics. These salts form noncentrosymmetric structures, making them suitable for optical devices (Anwar et al., 2000).

Photodynamic Therapy

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. Its photophysical and photochemical properties suggest its potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Azo Compound Synthesis

Wu Yi-qun (2007) synthesized novel benzenesulfonic azo compounds from 3-amino-4-methoxy-benzenesulfonic acid, exploring their electronic absorption spectrum and thermal stability. These compounds have potential applications in dyes and sensors (Wu Yi-qun, 2007).

Catalysis

Hazra et al. (2015) discussed the synthesis of sulfonated Schiff base copper(II) complexes that act as efficient and selective catalysts in alcohol oxidation. This work contributes to the development of green chemistry processes by offering a solvent- and additive-free method for synthesizing important industrial chemicals (Hazra et al., 2015).

Safety And Hazards

For safety, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-amino-5-methoxy-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAVAJIXZVRJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027628
Record name 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-
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Product Name

4-Amino-5-methoxy-2-methylbenzenesulfonic acid

CAS RN

6471-78-9
Record name 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
Source CAS Common Chemistry
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Record name 4-Amino-5-methoxy-2-toluenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-
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Record name 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
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Record name 5-methoxy-2-methylsulphanilic acid
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Record name 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID
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